M3541

ATM Kinase Biochemical Assay IC50

For researchers requiring unambiguous ATM kinase interrogation, generic DDR inhibitors are insufficient. M3541 addresses the need for target specificity with sub-nanomolar potency (IC50 0.25 nM) and >60-fold selectivity over related PIKK family members, including DNA-PK and ATR. - Differentiates ATM from ATR biology, unlike multi-kinase probes. - Validated for in vivo radiosensitization with oral bioavailability. - Ensures experimental reproducibility with defined kinome selectivity. This probe is supplied with rigorous analytical documentation to support procurement compliance.

Molecular Formula C23H17FN6O2
Molecular Weight 428.4 g/mol
Cat. No. B12381934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM3541
Molecular FormulaC23H17FN6O2
Molecular Weight428.4 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=C(C=C3C(=C2)C4=C(C=N3)N(C(=O)N4C5=C(C=C(C=C5)C#N)F)C)OC
InChIInChI=1S/C23H17FN6O2/c1-28-12-14(10-27-28)15-7-16-18(8-21(15)32-3)26-11-20-22(16)30(23(31)29(20)2)19-5-4-13(9-25)6-17(19)24/h4-8,10-12H,1-3H3
InChIKeyOOCGUVCGJIUQKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





M3541: Selective ATM Kinase Inhibitor for DNA Damage Research


M3541 is a potent, ATP-competitive, and orally bioavailable small molecule inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a master regulator of the DNA damage response (DDR) [1][2]. With a reported IC50 value of 0.25 nM in cell-free biochemical assays, M3541 exhibits sub-nanomolar potency against its primary target and demonstrates remarkable selectivity across the human kinome [3]. By inhibiting ATM, M3541 suppresses double-strand break (DSB) repair, abrogates cell-cycle checkpoints, and sensitizes cancer cells to DNA-damaging agents such as ionizing radiation and chemotherapy . M3541, also known as M 3541 and bearing the CAS number 1360628-91-6, was advanced to clinical investigation as a potential radiosensitizer in solid tumors [4][5].

Pathway Engagement

ATM kinase inhibition study fit; DSB repair and cell-cycle checkpoint research

Selectivity Context

Isoform-selectivity assay context against PIKK family kinases

Model-System Use

Supports in vitro pathway studies and in vivo model-response investigation

Why M3541 Cannot Be Substituted by Other ATM/ATR Inhibitors


While the DNA Damage Response (DDR) field offers a growing list of kinase inhibitors targeting ATM and ATR, their functional and pharmacological profiles are not interchangeable. M3541 is a highly selective ATM inhibitor [1], whereas many other agents in this space, such as Berzosertib (M6620), Ceralasertib (AZD6738), and Elimusertib (BAY1895344), are potent inhibitors of the related kinase ATR [2]. This fundamental difference in target engagement results in divergent biological consequences; for instance, ATM inhibition by M3541 directly abrogates the p53-mediated G1 checkpoint and DSB repair, while ATR inhibition primarily induces replication stress [3]. Even among ATM inhibitors, significant differences exist in potency and kinase selectivity. M3541 and its analog M4076 demonstrate sub-nanomolar potency (IC50 0.25 nM) with remarkable kinome selectivity, whereas the first-generation tool compound KU-55933 is substantially less potent (ATM IC50 13 nM) . Procuring a generic alternative without verifying these specific quantitative parameters—especially target identity, IC50 value, and selectivity profile—can lead to a complete misinterpretation of experimental results and failure to replicate published findings.

⚠️

Target class mismatch

ATM vs ATR inhibitors produce distinct DDR outcomes; pathway-response endpoints may not transfer.

⚠️

Potency context may differ

Generic ATM tool compounds may require higher working concentrations, altering selectivity interpretation.

⚠️

Selectivity profile may shift

Off-target kinase activity among PIKK family members can confound phenotype attribution without verification.

M3541: Evidence Guide for Scientific Differentiation


Superior ATM Inhibition Potency

M3541 demonstrates sub-nanomolar biochemical potency against ATM, with an IC50 of 0.25 nM. This is significantly more potent than the widely used first-generation ATM inhibitor KU-55933, which exhibits an IC50 of 13 nM for ATM, representing an over 50-fold improvement in potency .

ATM Inhibition Potency
Head-to-head
IC50 0.25 nM (M3541) vs 13 nM (KU-55933)
Supports ATM inhibition potency context
Cell-free assay; 52-fold reported difference
ATM Kinase Biochemical Assay IC50 Potency

Kinase Selectivity Against PIKK Family

M3541 is a highly selective ATM inhibitor. It displays a favorable selectivity margin (>60-fold) against closely related PIKK family members, including DNA-PK, PI3K isoforms, mTOR, and ATR . This selectivity profile is critical as many early ATM/ATR inhibitors suffer from significant off-target activity against these kinases, which confounds phenotypic interpretation.

PIKK Family Selectivity
Reported
>60-fold selectivity margin over DNA-PK, PI3K, mTOR, ATR
Supports ATM pathway-specific interpretation
Biochemical panel; class-level benchmark
Kinase Selectivity PIKK Family Off-Target Effects DNA-PK

ATM versus ATR Target Specificity

M3541 is a selective inhibitor of ATM kinase (IC50 = 0.25 nM). In contrast, compounds like Berzosertib (M6620; IC50 = 0.2 nM for ATR), Ceralasertib (AZD6738; IC50 = 1 nM for ATR), and Elimusertib (BAY1895344; IC50 = 7 nM for ATR) are designed to potently inhibit the related but functionally distinct ATR kinase . The critical experimental distinction is that M3541 directly inhibits DSB repair and cell-cycle checkpoints, whereas ATR inhibitors like M4344 and M6620 primarily function by exacerbating replication stress [1].

Target Specificity
Class-level
M3541 (ATM) vs Berzosertib, Ceralasertib, Elimusertib (ATR)
Differentiates ATM vs ATR pathway interrogation
Qualitative primary target difference
ATM ATR Target Selectivity DNA Damage Response

In Vivo Radiosensitization Efficacy

In a clinically relevant fractionated radiotherapy (RT) study, oral administration of M3541 (100 mg/kg) in combination with fractionated RT (2 Gy fractions, 5 days on/2 days off for 6 weeks) in FaDu xenograft-bearing mice led to complete tumor regression in multiple models [1]. This robust in vivo efficacy, achieved in a regimen that mirrors clinical radiation schedules, supports its advanced preclinical characterization as a radiosensitizer and distinguishes it from tool compounds with limited or untested in vivo activity.

In Vivo Radiosensitization
Reported
Complete tumor regression in FaDu xenograft + fractionated RT
Supports in vivo model-response context
Oral 100 mg/kg; 2 Gy fractions for 6 weeks
Radiotherapy Xenograft Model Radiosensitization In Vivo Efficacy

Synergy with ATR Inhibitors in p53-Proficient Models

In a direct combination study, the ATR inhibitor M6620 induced a protective G1-phase arrest in A549 cells (which have functional ATM and p53 signaling). Co-treatment with M3541 (1 μmol/L) effectively suppressed this ATM-dependent cell-cycle checkpoint, lowering the p53 protective barrier and extending the life of ATR inhibitor-induced double-strand breaks [1][2]. This mechanistic synergy led to significantly enhanced cancer cell death compared to M6620 alone.

Synergy with ATR Inhibitor
Head-to-head
M3541 (1 µM) + M6620 abrogates G1 arrest, enhances cell death
Supports ATM-ATR combination study context
A549 cells; 24 h; flow cytometry
Synthetic Lethality Combination Therapy ATR Inhibitor M6620

M3541 Research Application Scenarios


Validating ATM Signaling and DNA Damage Responses

Use M3541 as a highly selective chemical probe to interrogate the specific role of ATM kinase in cellular models. Given its sub-nanomolar potency (IC50 = 0.25 nM) and >60-fold selectivity over related PIKK family members like DNA-PK and ATR , M3541 is an ideal tool for experiments requiring unambiguous inhibition of ATM with minimal off-target interference. This is critical for accurately defining ATM's role in DSB repair, cell-cycle checkpoint activation, and downstream phosphorylation events like CHK2, KAP1, and p53 [1].

Preclinical Radiosensitization Studies

Employ M3541 in syngeneic or xenograft mouse models to study the enhancement of radiotherapy efficacy. Its potent and consistent in vivo radiosensitizing effect has been validated in clinically relevant fractionated radiation regimens, leading to complete tumor regression in FaDu xenografts [2]. The established oral bioavailability and in vivo formulation (e.g., 100 mg/kg in CMC-Na) make it suitable for combination studies with ionizing radiation . This scenario is ideal for researchers investigating novel strategies to overcome tumor radioresistance.

Synthetic Lethality and ATR Inhibitor Combinations

Utilize M3541 to study mechanisms of resistance to ATR inhibition, particularly in cancer cells with functional ATM and p53 signaling. M3541 has been shown to abrogate the protective G1 checkpoint and p53 barrier induced by ATR inhibitors like M6620 (Berzosertib), leading to synergistic increases in DNA damage and cell death [3]. This application is central for research programs exploring rational combination therapies that co-target ATM and ATR to improve anti-tumor efficacy in p53-proficient malignancies.

Probing Genetic Dependencies in DNA Repair

Investigate synthetic lethal interactions using M3541 in genetically defined cell lines. Published data indicates that knockout of genes in the Fanconi Anemia (FA)/BRCA pathway results in marked hypersensitivity to M3541, due to a reduction in DSB end resection and an increase in toxic Non-Homologous End Joining (NHEJ) [4]. M3541 serves as a precise molecular tool to explore these genetic interactions and define patient populations that may be particularly sensitive to ATM inhibition, guiding biomarker discovery efforts.

Application
Selection Property
Validation Focus
ATM Signaling & DDR Studies
Kinase target engagement
ATM pathway-specific modulation
Preclinical Radiosensitization Research
In vivo model-response context
Tumor regression in combination models
ATM-ATR Synthetic Lethality Studies
Checkpoint abrogation context
Synergistic cell death in p53-proficient lines
DNA Repair Genetic Dependency Profiling
Genetic interaction context
Hypersensitivity in FA/BRCA-deficient models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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